molecular formula C5H6N4S2 B13995841 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile CAS No. 21116-02-9

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile

Katalognummer: B13995841
CAS-Nummer: 21116-02-9
Molekulargewicht: 186.3 g/mol
InChI-Schlüssel: HLDNUXTVHFSSCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromopropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling infections caused by urease-producing bacteria such as Helicobacter pylori.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a urease inhibitor and its applications in various fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

21116-02-9

Molekularformel

C5H6N4S2

Molekulargewicht

186.3 g/mol

IUPAC-Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C5H6N4S2/c6-2-1-3-10-5-9-8-4(7)11-5/h1,3H2,(H2,7,8)

InChI-Schlüssel

HLDNUXTVHFSSCK-UHFFFAOYSA-N

Kanonische SMILES

C(CSC1=NN=C(S1)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.